![molecular formula C14H22O B14603333 (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-6,10,10-trimethyl-bicyclo[720]undec-5-en-2-one is a bicyclic organic compound known for its unique structure and properties This compound is characterized by a bicyclo[720]undecane framework with a double bond at the 5-position and three methyl groups at the 6 and 10 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as Lewis acids can be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques like distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding saturated bicyclic compound.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
(-)-Carvone: A monoterpene found in spearmint with similar structural features.
(+)-Menthofuran: Another monoterpene with a bicyclic structure.
Uniqueness
(5Z)-6,10,10-trimethyl-bicyclo[720]undec-5-en-2-one is unique due to its specific bicyclic framework and the presence of three methyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H22O |
|---|---|
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(5Z)-6,10,10-trimethylbicyclo[7.2.0]undec-5-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-5-4-6-13(15)11-9-14(2,3)12(11)8-7-10/h5,11-12H,4,6-9H2,1-3H3/b10-5- |
Clave InChI |
MBZBBVTYLUNZPJ-YHYXMXQVSA-N |
SMILES isomérico |
C/C/1=C/CCC(=O)C2CC(C2CC1)(C)C |
SMILES canónico |
CC1=CCCC(=O)C2CC(C2CC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


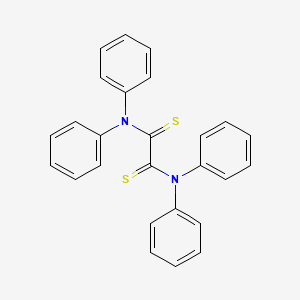
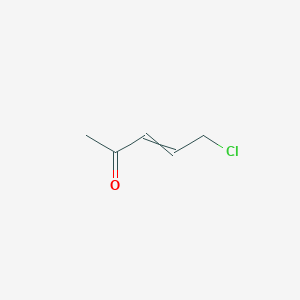


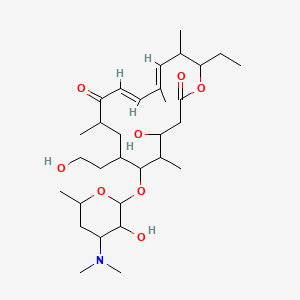
![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)

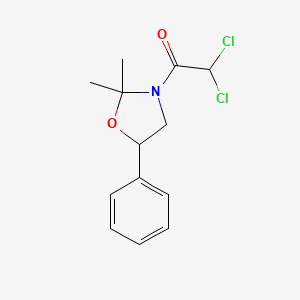
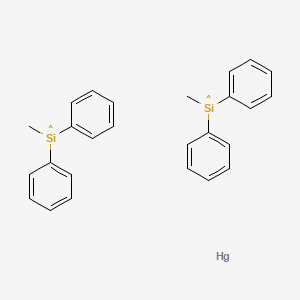

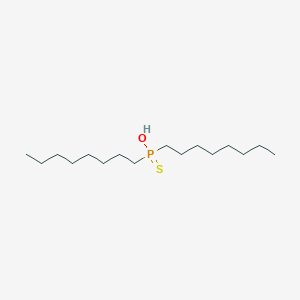
![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
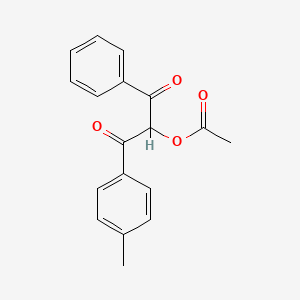
![Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-](/img/structure/B14603356.png)
